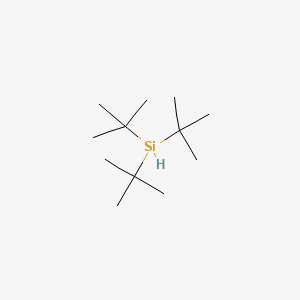

Tritert-butylsilane

Description

Evolution of Synthetic Strategies for Bulky Silanes

The synthesis of sterically hindered silanes has progressed significantly from early methods. Initial approaches often involved the use of Grignard reagents with silicon tetrachloride, but these methods were frequently hampered by side reactions and incomplete substitution, especially when introducing multiple bulky groups. A pivotal advancement was the introduction of organolithium reagents, which are generally more reactive and allow for the successful introduction of sterically demanding substituents like the tert-butyl group. The reaction of trichlorosilane (B8805176) with an excess of tert-butyllithium (B1211817) has become a more effective route to producing highly substituted silanes. The challenges in synthesizing these compounds lie in overcoming the steric hindrance at each substitution step, which often requires carefully controlled reaction conditions, including low temperatures and specific solvent systems.

Significance of Tri-tert-butylsilane in Contemporary Organosilicon Chemistry Research

Tri-tert-butylsilane is a cornerstone in the study of sterically encumbered organosilicon compounds. Its three bulky tert-butyl groups create a sterically crowded environment around the silicon atom, leading to unusual bond lengths and angles. This steric congestion significantly influences the reactivity of the silicon-hydride (Si-H) bond, making it a subject of interest for mechanistic studies. The compound serves as a model system for understanding the limits of steric crowding on a tetrahedral silicon center and the resulting effects on chemical and physical properties.

Structure

3D Structure

Properties

IUPAC Name |

tritert-butylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h13H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBGMFLYIUKQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[SiH](C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tri Tert Butylsilane and Its Analogs

Direct Synthesis Approaches

Direct synthesis routes to tri-tert-butylsilane typically involve the formation of silicon-carbon bonds through the reaction of silicon precursors with organometallic reagents or through reductive pathways.

Organolithium Reagent Mediated Routes

Organolithium reagents, particularly tert-butyllithium (B1211817) (t-BuLi), play a significant role in the synthesis of highly substituted silanes like tri-tert-butylsilane. One method involves the condensation-reduction reaction of silicon tetrafluoride (SiF₄) with tert-butyllithium. This reaction has been reported to yield tri-tert-butylsilane in excellent yield researchgate.net.

Another approach involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with tert-butyllithium, which can be used to synthesize di-tert-butylsilane (B1239941) lkouniv.ac.in. While this specifically yields the disubstituted silane (B1218182), the principle of using tert-butyllithium for sequential alkylation of silicon halides is relevant to the synthesis of tri-tert-butylsilane and its precursors. Furthermore, tri-t-butylchlorosilane can be prepared from di-t-butylsilane through a process involving stepwise chlorination followed by alkylation with t-BuLi lkouniv.ac.in. The reaction of triethylsilane with tert-butyl lithium at low temperatures has also been mentioned as a typical synthesis route for tri-tert-butylsilane benchchem.com.

Halogenation and Subsequent Reduction Pathways

The synthesis of tri-tert-butylsilane can also involve intermediates that are halogenated silanes, which are subsequently reduced. As noted above, tri-t-butylchlorosilane can be an intermediate in the synthesis, prepared from di-t-butylsilane via chlorination and subsequent alkylation lkouniv.ac.in. Derivatives such as chloro-, fluoro-, and hydroxy-tri-t-butylsilanes have been described, highlighting the potential for halogenated intermediates researchgate.net. While a patent discusses the synthesis of di-tert-butyldichlorosilane (B93958) by reacting di-tert-butylsilane with chlorine or carbon tetrachloride, illustrating a halogenation step for a di-substituted analog google.com, the direct halogenation and subsequent reduction specifically for tri-tert-butylsilane are less commonly detailed as a primary synthetic route compared to methods directly forming the Si-C bond with bulky organometallics. However, the reactivity of tri-t-butylsilane towards chlorination and fluorination has been examined, indicating that halogenated species are accessible researchgate.net.

Alternative Preparative Methods and Yield Optimization

Beyond the direct organolithium-mediated routes, alternative methods and strategies for yield optimization in the synthesis of highly hindered silanes like tri-tert-butylsilane have been explored. The synthesis from silicon tetrafluoride and tert-butyllithium is noted for providing excellent yields researchgate.net.

Yield optimization is a critical aspect, particularly for sterically hindered compounds where side reactions can be prevalent. For instance, in the synthesis of di-tert-butylsilane using Grignard reagents, carrying out the reaction in an inert atmosphere, such as nitrogen or argon, is recommended to prevent the Grignard reagent from reacting with oxygen, which can reduce the yield google.com. While this example pertains to a di-substituted silane, the principle of using inert conditions to improve yields is generally applicable to the synthesis of sensitive and sterically hindered organometallic compounds.

Although not a direct synthesis of tri-tert-butylsilane itself, the Piers–Rubinsztajn (PR) reaction, which couples a Si-H bond with an oxygen-based nucleophile catalyzed by an organic Lewis acid, has been explored for functionalizing silanes and could potentially be adapted for the synthesis of certain functionalized tri-tert-butylsilane derivatives or for modifying precursors acs.orgnih.gov. This method offers an alternative approach to forming Si-O bonds starting from silanes containing Si-H functionalities.

Synthesis of Functionalized Tri-tert-butylsilane Derivatives

The synthesis of functionalized tri-tert-butylsilane derivatives involves introducing various functional groups onto the silicon center or the tert-butyl substituents. Derivatives where a hydrogen atom on silicon is replaced by a halogen or a hydroxyl group have been synthesized and studied, including chloro-, fluoro-, and hydroxy-tri-t-butylsilanes researchgate.net.

The bulky nature of the tert-butyl groups influences the reactivity and accessibility of the silicon center, which is a key consideration in the synthesis of these derivatives. For example, the relative reactivity of tri-t-butylsilane towards reactions like chlorination, fluorination, and hydrolysis has been examined to understand the impact of steric hindrance researchgate.net.

Functionalized silanes with tert-butyl groups have also been utilized in the synthesis of more complex molecules. For instance, di-tert-butylsilylene groups have been used as protecting groups in the synthesis of carbohydrate derivatives, such as di-tert-butylsilylene-D-galactofuranoside derivatives researchgate.net. The introduction of the di-tert-butylsilylene group involves the reaction of a diol with a di-tert-butylsilyl chloride or similar reagent.

Elucidation of Tri Tert Butylsilane Molecular Structure and Conformation

Advanced Electron Diffraction Studies

Gas-phase electron diffraction studies have been instrumental in determining the precise molecular structure of tri-tert-butylsilane. These studies reveal key structural parameters and provide direct evidence of the steric strain present in the molecule umich.edu.

A model force field for silanes, extending the MUB-2 model field to include silicon, has been used in conjunction with electron diffraction analysis to calculate amplitudes of vibration and shrinkage corrections umich.edu. Evidence of significant steric strain in tri-tert-butylsilane has been obtained from both the diffraction data and molecular mechanics calculations umich.edu.

Diffraction results for tri-tert-butylsilane include the following structural parameters (with estimated standard deviations):

| Parameter | Value |

| ra(Si-C) | 1.934(6) Å |

| ra(C-C) | 1.548(3) Å |

| ra(C-H) | 1.121(9) Å |

| ∠HSiC | 105.3(1.3)° |

| ∠SiCC (average) | 111.5(0.5)° |

| ∠CCH | 110.0(1.5)° |

| tert-butyl torsion | 10(3)° |

| tert-butyl tilt | 2.7(2.4)° |

These parameters indicate deviations from idealized tetrahedral angles around the silicon and carbon atoms, consistent with the presence of steric crowding. The Si-C bond length is notably elongated compared to less hindered silanes, and the bond angles around silicon and the quaternary carbon atoms of the tert-butyl groups are distorted. The relatively small tert-butyl torsion angle suggests a preferred conformation where the tert-butyl groups are slightly rotated to minimize unfavorable interactions umich.edu. Tri-tert-butylsilane is found to be appreciably less strained than its hydrocarbon analog, tri-tert-butylmethane, but more strained than tris(trimethylsilyl)methane (B92476) and much more strained than tris(trimethylsilyl)silane (B43935) umich.edu.

Spectroscopic Investigations of Conformational Dynamics

Spectroscopic methods, particularly infrared (IR) and potentially rotational spectroscopy, offer complementary insights into the conformational landscape and dynamics of tri-tert-butylsilane.

Analysis of C-H Stretching Frequencies for Steric Crowding Assessment

The spectral properties of di- and tri-tert-butylsilanes have been studied, and relatively severe crowding of the tert-butyl groups in tri-tert-butylsilane is implied from its C-H stretching frequencies researchgate.netresearchgate.net. C-H stretching frequencies in IR spectroscopy are typically observed in the region of 2800-3300 cm-1 uomustansiriyah.edu.iqmsu.edu. While sp3 hybridized C-H stretches are generally found around 2800-3000 cm-1, steric interactions can influence these frequencies uomustansiriyah.edu.iqlibretexts.org. Increased crowding can lead to a steeper potential energy surface for the C-H bond stretch, potentially shifting the absorption to higher wavenumbers libretexts.org. The observation of specific C-H stretching frequencies for tri-tert-butylsilane that suggest steric crowding aligns with the structural distortions observed in electron diffraction.

X-ray Crystallography of Related Structures (for contextual insights into steric bulk)

While X-ray crystallography of tri-tert-butylsilane itself was not found in the search results, studies on related sterically crowded silicon compounds and complexes provide valuable contextual insights into how bulky substituents influence molecular structure in the solid state.

X-ray crystallography has been used to characterize the structures of various bulky silanes and transition metal complexes containing bulky silyl (B83357) ligands, illustrating the significant impact of steric requirements on molecular geometry researchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org. For example, the molecular structure of 1,1,2,2-tetra-tert-butyldisilane determined by gas-phase electron diffraction and X-ray crystallography shows unusual structural motifs and large deviations of angles around the silicon atoms from idealized tetrahedral values due to contact between tert-butyl groups researchgate.net. Studies on silyl palladium hydrides and other metal complexes with bulky silyl ligands also demonstrate how steric bulk influences coordination geometry and reactivity, as revealed by X-ray crystallography researchgate.netrsc.org. The steric bulk of silanes has been identified as a major determining factor in regioselectivity in C-H silylation reactions, with insights gained from studies potentially involving structural characterization researchgate.net. The crystal structures of ferrous complexes supported by sterically encumbered ligands also highlight how bulky groups affect the coordination environment around a metal center rsc.org. These examples underscore the general principle that bulky substituents, such as the tert-butyl groups in tri-tert-butylsilane, impose significant steric constraints that dictate molecular structure and conformation.

Theoretical and Computational Chemistry Approaches

Molecular Mechanics Simulations for Structural Prediction and Strain Analysis

Molecular mechanics (MM) simulations are a computational method used to model the behavior of molecular systems by applying classical physics principles. This approach utilizes force fields to describe the potential energy of a system as a function of the atomic coordinates. MM simulations are particularly useful for large molecules and for exploring conformational space, predicting structures, and analyzing steric strain. numberanalytics.com

Molecular dynamics (MD) simulations, which are based on molecular mechanics principles, can further explore the dynamic behavior of tri-tert-butylsilane, including the correlated rotation of the tert-butyl groups. acs.orgresearchgate.netmdpi.com Analyzing stress-strain fields within the molecule using MD can provide further insights into how the steric bulk is accommodated and distributed throughout the structure. pstu.ruescholarship.org

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are quantum chemical approaches that provide a more detailed and accurate description of electronic structure and bonding compared to molecular mechanics. researchgate.netresearchgate.net These methods are essential for understanding the electronic effects that govern the energetics and reactivity of molecules.

Energetics and Transition State Characterization in Reactions

Ab initio and DFT calculations are widely used to determine the energetics of chemical reactions involving tri-tert-butylsilane, including the energy of reactants, products, intermediates, and transition states. scielo.org.mxkennesaw.edu Characterizing transition states is crucial for understanding reaction mechanisms and predicting reaction rates. osti.gov

For reactions involving silylenes, which can be related to the reactivity of silanes like tri-tert-butylsilane, DFT calculations have been used to determine energy barriers for processes such as intramolecular C-H insertion. researchgate.net These calculations can reveal significant differences in reactivity between singlet and triplet states of related silicon species, indicating that the electronic state plays a critical role in determining the reaction pathway and feasibility. researchgate.net The energy differences calculated for transition states provide insights into the kinetics of various potential reactions. scielo.org.mx

Prediction of Reaction Pathways and Intermediates

DFT calculations are powerful tools for mapping out entire reaction pathways and identifying potential intermediates that may be too short-lived to detect experimentally. nih.govnih.govfrontiersin.org By calculating the energies of various possible structures along a reaction coordinate, researchers can determine the most energetically favorable pathway. diva-portal.org

While specific detailed reaction pathways for tritert-butylsilane itself were not extensively found in the immediate search results, studies on related organosilicon compounds demonstrate the application of DFT in this area. For instance, DFT has been used to decipher complex reaction pathways of other silicon-containing molecules, including transformations initiated by radical species. nih.gov The method allows for the identification of critical intermediates and the understanding of bond cleavage and formation steps. nih.gov The steric bulk of the tert-butyl groups in tri-tert-butylsilane is expected to significantly influence its reaction pathways, potentially favoring mechanisms that minimize steric congestion in transition states and intermediates. Computational studies would be essential to elucidate these sterically controlled pathways.

Quantum Chemical Studies on Silicon Bonding and Reactivity

Quantum chemical methods, including ab initio and DFT, provide detailed information about the nature of chemical bonds involving silicon and how this influences reactivity. These studies can analyze electron distribution, bond strengths, and orbital interactions.

Investigations using DFT and other quantum chemical methods have explored the bonding in various organosilicon compounds, including those with silicon-metal bonds and silicon-carbon double bonds (disilenes). lookchem.commdpi.com These studies utilize concepts such as delocalization indices and quantum chemical topology to quantify bond covalency and understand the electronic structure around the silicon atom. lookchem.com The highly coordinated nature of silicon and the significant difference in electronegativity between silicon and carbon or metals can lead to polarized bonds, influencing reactivity patterns. mdpi.com

For tri-tert-butylsilane, quantum chemical studies can provide insights into the Si-C bonds with the tert-butyl groups and the Si-H bond. The steric bulk of the tert-butyl groups can lead to unusual bonding situations and potentially activate certain bonds for reaction. Studies on related bulky silyl (B83357) groups highlight the importance of steric effects on the electronic environment of the silicon atom and its reactivity. researchgate.net For example, the electron density at the silicon nucleus can be influenced by the surrounding bulky substituents, impacting its electrophilicity or nucleophilicity. researchgate.net Quantum chemical calculations can help to understand how the tri-tert-butylsilyl group acts as a bulky substituent and how this influences the reactivity of the Si-H bond or reactions at the silicon center.

Reactivity and Reaction Mechanisms of Tri Tert Butylsilane

Hydride Transfer Reactions and Kinetic Studies

Hydride transfer reactions are a key aspect of silane (B1218182) chemistry, where the Si-H bond acts as a source of hydride (H⁻). Tri-tert-butylsilane can participate in such reactions, typically involving the transfer of a hydride to an electrophilic species, often generating a silicenium ion intermediate (R₃Si⁺). uni-muenchen.de The reaction rates and mechanisms of these hydride transfer processes are influenced by both the substituents on the silane and the prevailing reaction conditions.

Kinetic studies of hydride transfer from hydrosilanes to carbenium ions have shown that the reactions generally follow a second-order rate law, with the rate dependent on the concentrations of both the carbenium ion and the hydrosilane. uni-muenchen.de The bulky nature of the tert-butyl groups in tri-tert-butylsilane is expected to play a significant role in the kinetics of these reactions, potentially affecting the accessibility of the silicon center for interaction with the electrophile.

Substituent Effects on Hydride Reactivity

The electronic and steric nature of substituents on the silicon atom profoundly affects the hydride-donating ability of silanes. Electron-donating groups generally increase the hydricity (hydride-donating ability) of the silane, while electron-withdrawing groups decrease it. nsf.gov Steric effects are also crucial, particularly in the case of tri-tert-butylsilane. The large tert-butyl groups can hinder the approach of the electrophile to the silicon-hydride bond, potentially slowing down the reaction rate compared to less sterically encumbered silanes.

Research indicates that for reactions involving hydride abstraction, the reactivity of silanes can be correlated with substituent parameters. uni-muenchen.de While studies on the specific substituent effects in tri-tert-butylsilane's hydride transfer reactions are detailed in literature, general trends from other hindered silanes provide insight. For instance, increasing alkyl substitution generally increases reactivity in hydride transfer to carbenium ions, although the increase can be less pronounced with very bulky groups due to steric hindrance. uni-muenchen.de

Influence of Reaction Conditions on Reaction Rates and Selectivity

Reaction conditions, such as solvent polarity, temperature, and the nature of the electrophile, significantly impact the rates and selectivity of hydride transfer reactions involving silanes. Studies have shown that the rates of hydride transfer from hydrosilanes to carbenium ions can be almost independent of solvent polarity in some cases. uni-muenchen.de

The electrophilicity of the hydride abstractor is a critical factor. Variation in the electrophilicity of carbenium ions, for example, can lead to constant selectivity relationships with different silanes. uni-muenchen.de The bulky tert-butyl groups in tri-tert-butylsilane may influence the preferred orientation of approach for the electrophile, potentially impacting selectivity in reactions with prochiral or complex substrates. Temperature affects reaction rates according to the principles of chemical kinetics, with higher temperatures generally leading to faster reactions, provided the silane and other reagents are stable.

Reactions with Electrophilic Reagents

Tri-tert-butylsilane can react with various electrophilic reagents, with the course of the reaction often dictated by the nature of the electrophile and the reaction conditions. The Si-H bond is susceptible to attack by electrophiles, which can lead to the cleavage of this bond and the formation of new silicon-element bonds.

Halogenation Pathways

Halogenation of tri-tert-butylsilane involves the reaction with halogens (e.g., Cl₂, Br₂, I₂) to form tri-tert-butylhalosilanes (tBu₃SiX, where X is the halogen). researchgate.net This reaction typically proceeds via electrophilic attack on the Si-H bond.

The reaction with halogens like chlorine (Cl₂), bromine (Br₂), and iodine (I₂) yields the corresponding tri-tert-butylchlorosilane, tri-tert-butylbromosilane, and tri-tert-butyliodosilane, respectively. researchgate.net The bulky tert-butyl groups may influence the rate of halogenation compared to less hindered silanes, potentially requiring more forcing conditions or exhibiting different reactivity profiles.

Reactions with Other Strong Lewis Acids (e.g., PF₅, SbF₅, SO₃)

Tri-tert-butylsilane reacts with strong Lewis acids such as phosphorus pentafluoride (PF₅), antimony pentafluoride (SbF₅), and sulfur trioxide (SO₃). researchgate.net These reactions involve the interaction of the Lewis acidic center with the silane.

Reactions with PF₅ and SbF₅, both strong fluoride (B91410) acceptors, can lead to the formation of tri-tert-butylfluorosilane (tBu₃SiF). researchgate.net Antimony pentafluoride (SbF₅) is known as a very strong Lewis acid and is a component of superacids. nih.govwikipedia.org Phosphorus pentafluoride (PF₅) is also a Lewis acid. wikipedia.orgwikipedia.orgnih.govnist.gov

The reaction with sulfur trioxide (SO₃), a potent electrophile, results in the formation of bis(tri-tert-butylsilyl) sulfate, proceeding through a tri-tert-butylsilanol intermediate. researchgate.net Sulfur trioxide exists in various forms and is a precursor to sulfuric acid. nih.govnih.govwikipedia.org

Interactions with Nucleophilic Species

Tri-tert-butylsilane's interactions with nucleophilic species are generally less facile compared to its reactions with electrophiles. researchgate.net The silicon atom in tri-tert-butylsilane carries a partial positive charge due to the electronegativity difference between silicon and hydrogen and carbon. However, the significant steric bulk provided by the three tert-butyl groups severely hinders the approach of nucleophiles to the silicon center.

While tri-tert-butylhalosilanes can undergo nucleophilic substitution reactions, for example, with alcohols or amines to form silyl (B83357) ethers or amines, the reactivity of the Si-H bond in tri-tert-butylsilane towards direct nucleophilic attack is limited due to steric shielding. smolecule.com Reactions with strong bases or sources of negatively charged nucleophiles might occur under specific conditions, potentially involving deprotonation or attack at the silicon center, but the steric hindrance from the tert-butyl groups makes these reactions considerably less favorable than with less substituted silanes. researchgate.net

Mechanistic Insights into Reductive Transformations

Tri-tert-butylsilane acts as a reducing agent in various organic reactions. lookchem.comgelest.com Its reductive capabilities can be harnessed under different catalytic conditions, leading to distinct mechanistic pathways.

Acid-Catalyzed Reductions

Acid-catalyzed reductions involving silanes, including tri-tert-butylsilane, typically proceed through an ionic mechanism. This mechanism often involves the formation of a carbocation intermediate from the organic substrate, which then accepts a hydride from the silane. gelest.comgelest.comresearchgate.net The metallic nature of silicon and its lower electronegativity compared to hydrogen lead to a polarized Si-H bond with hydridic character, facilitating the transfer of hydride to the positively charged carbon center. gelest.comgelest.com

Research has shown that the acid-catalyzed reduction of alkyl-substituted cyclohexanones with bulky silanes like tri-tert-butylsilane can lead to the predominant formation of the less stable isomer as the trifluoroacetate (B77799). For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with tri-tert-butylsilane in the presence of trifluoroacetic acid yields a significant percentage of the cis-4-tert-butylcyclohexyl trifluoroacetate. researchgate.netgelest.comscribd.com This outcome contrasts with the reduction using less bulky silanes like triethylsilane or dimethylphenylsilane, which favor the trans product. researchgate.netgelest.com This difference in stereoselectivity highlights the influence of the silane's steric bulk on the reaction pathway and the stability of transition states or intermediates.

Radical-Mediated Reductions and Comparative Analysis with Other Silanes

Silanes, including tri-tert-butylsilane, can also participate in radical-mediated reductions. gelest.comgelest.com These reactions typically involve a radical chain mechanism where the silane acts as a hydrogen atom donor. benchchem.com The Si-H bond undergoes homolytic cleavage, generating a silyl radical and a hydrogen atom, or the silyl radical abstracts a hydrogen atom from another species.

Tri-n-butyltin hydride has been a widely used reagent for radical reductions, but concerns regarding its toxicity and the difficulty in removing tin byproducts have led to the exploration of silanes as environmentally friendlier alternatives. gelest.comgelest.com Tris(trimethylsilyl)silane (B43935), with a relatively low Si-H bond energy, has emerged as a common silane for radical reductions, effectively substituting tri-n-butyltin hydride in many applications. gelest.comgelest.com

While the search results mention radical chain mechanisms for tri-tert-butylsilane benchchem.com, detailed comparative analyses of its performance in radical reductions specifically against other silanes like tris(trimethylsilyl)silane or triphenylsilane (B1312308) in terms of efficiency, selectivity, and scope were not extensively detailed in the provided snippets. However, the general principle is that the strength of the Si-H bond and the stability of the resulting silyl radical influence the radical reactivity of a silane. gelest.com

Research into organometallic peroxy radicals has shown that tri-tert-butylsilane can be photolyzed in the presence of oxygen and a peroxide to generate tri-tert-butylsilylperoxy radicals. cdnsciencepub.com Electron spin resonance (ESR) studies of these radicals, alongside those derived from triethylsilane and tri-n-butylsilane, indicate that the two oxygen nuclei in trialkylsilylperoxy radicals are magnetically nonequivalent, with more π spin density on the terminal oxygen compared to alkylperoxy radicals. cdnsciencepub.com This provides insight into the nature of the radical species formed from tri-tert-butylsilane under specific conditions.

Stereoelectronic and Steric Effects in Tri Tert Butylsilane Chemistry

Impact of Steric Hindrance on Molecular Geometry and Strain

The substantial steric bulk imposed by the three tert-butyl groups in tri-tert-butylsilane results in significant steric strain within the molecule. Electron diffraction and molecular mechanics studies have provided valuable insights into the structural consequences of this hindrance. These investigations reveal distortions in bond angles and torsional angles around the silicon center and the attached carbon atoms umich.edu. The molecule's geometry is a direct consequence of the need to minimize unfavorable non-bonded interactions between the bulky tert-butyl groups. The steric stress in tri-tert-butylsilane is a key factor distinguishing its structural properties from less hindered silanes or their carbon analogs like tri-tert-butylmethane. umich.edu

Evidence of significant steric strain in [(CH₃)₃C]₃SiH has been obtained through electron diffraction and molecular mechanics studies. umich.edu Structural parameters determined by diffraction include bond lengths (rᵍ) and angles: rᵍ(Si-C) = 1.934(6) Å, rᵍ(C-C) = 1.548(3) Å, rᵍ(C-H) = 1.121(9) Å, ∠HSiC = 105.3(1.3)°, (∠SiCC)ᵍ = 111.5(0.5)°, ∠CCH = 110.0(1.5)°. umich.edu Torsional angles for the tert-butyl groups were found to be 10(3)°, with a tilt of 2.7(2.4)°. umich.edu These experimental and calculated structures show satisfactory agreement. umich.edu The crowding of the tert-butyl groups is also implied by the C-H stretching frequencies in the spectral properties of tri- and di-tert-butylsilanes. researchgate.net

Steric Control in Reaction Stereoselectivity and Regioselectivity

Steric effects play a crucial role in controlling the stereochemical and regiochemical outcomes of reactions involving tri-tert-butylsilane. The sheer size of the tri-tert-butylsilyl group can direct attacking reagents to the less hindered face of a molecule or influence the preferred site of reaction.

In the context of reductions, silanes, including tri-tert-butylsilane, can act as reducing agents. The stereochemical outcome of these reductions is significantly influenced by steric factors, particularly the bulk of the substituents bonded to silicon. researchgate.net

Diastereoselective and Enantioselective Processes Influenced by Steric Bulk

The acid-catalyzed reduction of alkyl-substituted cyclohexanones with tri-tert-butylsilane demonstrates significant diastereoselectivity. These reactions predominantly yield the thermodynamically less stable isomers as the trifluoroacetate (B77799) esters. researchgate.netresearchgate.netgelest.comazmax.co.jp For instance, the reduction of 4-tert-butylcyclohexanone (B146137) with tri-tert-butylsilane in trifluoroacetic acid primarily affords cis-4-tert-butylcyclohexyl trifluoroacetate. gelest.comazmax.co.jp This observed stereochemical preference is a direct consequence of the steric bulk of the tert-butyl groups on the silane (B1218182), which influences the hydride transfer to the carbenium ion intermediate. researchgate.net

While the search results highlight diastereoselectivity, specific examples of enantioselective processes directly involving tri-tert-butylsilane as the chiral inducing agent were not prominently featured. However, the general principle that the steric bulk of silicon substituents is a determinant of stereoselectivity in silane reductions suggests that appropriately designed chiral bulky silyl (B83357) groups could potentially induce enantioselectivity. researchgate.net

Kinetic versus Thermodynamic Control in Sterically Hindered Systems

The predominant formation of thermodynamically less stable isomers in the tert-butylsilane reductions of cyclic ketones with remote substituents suggests that these reactions are under kinetic control. researchgate.netresearchgate.net In sterically hindered systems, the pathway with the lower activation energy (kinetic product) is favored, even if the resulting product is less thermodynamically stable than an alternative isomer. The steric interactions in the transition state play a critical role in determining the activation energies for competing reaction pathways.

Steric Effects on Reaction Kinetics and Thermodynamics

The steric bulk of the tert-butyl groups in tri-tert-butylsilane has a notable impact on both reaction kinetics and thermodynamics. Steric strain within the molecule can lower its thermodynamic stability. benchchem.com

In terms of kinetics, the reactivity of tri-tert-butylsilane can be influenced by the steric hindrance it presents. While increased steric bulk might intuitively suggest slower reaction rates, the interplay with electronic effects is important. In the reduction of cyclohexanones, tri-tert-butylsilane reacts faster than di-tert-butylsilane (B1239941), indicating that inductive effects of the alkyl substituents also play a significant role alongside steric effects. researchgate.netresearchgate.net

Furthermore, the steric bulk of the alkyl groups bonded to silicon in silyl alkyl ethers affects the relative rates of competing reaction pathways, such as trans elimination of silanol (B1196071) versus nucleophilic displacement at silicon. The rate of elimination increases with the increased steric bulk of these groups. researchgate.netresearchgate.net

Ligand Effects and the Role of Bulky Silicon Substituents in Organometallic Complexes and Catalysis

Bulky silicon substituents, such as the tri-tert-butylsilyl group, are valuable in organometallic chemistry and catalysis due to their ability to influence the coordination environment and reactivity of metal centers. The development of bulky monodentate ligands, including silyl ligands, has been significant in this field. researchgate.net

In some catalytic reactions, the steric bulk introduced by silanes like tri-tert-butylsilane can be a controlling factor. For example, in a Ni-catalyzed reaction involving biphenylene (B1199973), the steric bulk of triisopropylsilane (B1312306) and tri-tert-butylsilane was found to make their Si-H bonds inaccessible for oxidative addition to the nickel biphenylene metallacycle, thereby preventing the catalytic cycle that would lead to the formation of tetraphenylene. uni-frankfurt.de This illustrates how the steric demands of the tri-tert-butylsilyl group can inhibit desired reaction pathways by blocking access to the metal center.

While tri-tert-butylsilane itself is commonly used as a reducing agent in catalyzed reactions, the tri-tert-butylsilyl moiety can also serve as a bulky ligand or substituent in various organometallic complexes, influencing their stability, structure, and catalytic activity.

Advanced Applications in Synthetic Organic Chemistry

Strategic Role in Facilitating Complex Molecule Synthesis

The synthesis of complex natural products and pharmaceuticals often requires a high degree of control over the three-dimensional arrangement of atoms. The tritert-butylsilyl group, along with other bulky silyl (B83357) ethers, serves as a powerful directing group, influencing the reactivity and selectivity at various stages of a synthetic sequence.

Influence of Bulky Silyl Groups on Stereoselective Glycosylation and Related Transformations

In carbohydrate chemistry, the formation of glycosidic bonds with specific stereochemistry is a formidable challenge. The use of bulky silyl protecting groups has emerged as a key strategy to control the stereochemical outcome of glycosylation reactions. researchgate.net While acyl and benzyl (B1604629) protecting groups are common, silyl groups possess unique steric and electronic properties that become particularly influential when multiple adjacent hydroxyl groups are protected. researchgate.net

The steric hindrance imposed by bulky silyl groups, such as the tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups, can dramatically influence the conformation of the glycosyl donor ring. researchgate.net This conformational lock can shield one face of the molecule, forcing an incoming glycosyl acceptor to attack from the less hindered face, thereby leading to high stereoselectivity. For instance, in mannosyl, rhamnosyl, and glucosyl donors, a bulky silyl group at the C2 position favors the formation of trans-glycosides. nih.gov Conversely, in galactosyl donors, a bulky substituent at the C4 position effectively shields the β-face, resulting in highly α-selective glycosylations. nih.gov

This principle is demonstrated in so-called "superarmed" donors, where the high reactivity is coupled with high stereoselectivity. nih.gov The steric bulk of vicinal silyl groups can induce a conformational change in the pyranose ring, overriding other electronic or steric effects to dictate the stereochemical outcome. researchgate.net

Table 1: Influence of Bulky Silyl Groups on Glycosylation Stereoselectivity

| Glycosyl Donor Type | Position of Bulky Silyl Group | Predominant Product Stereochemistry | Rationale |

|---|---|---|---|

| Mannosyl/Rhamnosyl/Glucosyl | C2 | trans | Steric hindrance from the C2-substituent directs attack to the opposite face. nih.gov |

| Galactosyl | C4 | cis (α-selective) | The bulky C4 group shields the β-face of the donor. nih.gov |

Impact on Reaction Pathways in Multi-Step Syntheses and Retrosynthetic Strategies

Retrosynthetic analysis is the process of deconstructing a complex target molecule into simpler, commercially available starting materials. youtube.com This strategic planning is fundamental to designing a successful multi-step synthesis. youtube.com The choice of protecting groups is a critical parameter in this analysis, as it can enable selective reactions at different sites of a multifunctional molecule.

The extreme steric bulk of a tritert-butylsilyl group can completely block reaction at a particular site, allowing chemists to perform transformations on less hindered parts of the molecule. This directing capability simplifies complex synthetic routes by reducing the need for multiple protection/deprotection steps. When planning a synthesis, a chemist might intentionally introduce a bulky silyl group to:

Differentiate between similar functional groups: For example, selectively protecting a primary alcohol in the presence of a more sterically hindered secondary alcohol.

Direct regioselective reactions: Forcing a reagent to attack a less crowded position on an aromatic ring or a double bond.

Control conformational equilibria: As seen in glycosylations, locking a flexible ring into a specific conformation to achieve a desired stereochemical outcome. nih.gov

Therefore, the incorporation of a bulky silyl group is a key strategic decision in retrosynthesis. It dictates the sequence of bond formations and functional group interconversions, ultimately shaping the entire reaction pathway toward the final complex molecule. youtube.com

Catalytic Applications of Tri-tert-butylsilane and Related Systems

Beyond its role as a protecting group, the silicon atom and its substituents can be directly involved in catalytic processes. The unique electronic properties and the ability to support sterically demanding groups make silicon-based compounds attractive targets for catalyst development.

Involvement in Homogeneous and Heterogeneous Catalysis

Catalysts can be classified as homogeneous, where the catalyst is in the same phase as the reactants (e.g., dissolved in the same solvent), or heterogeneous, where the catalyst is in a different phase (e.g., a solid catalyst with liquid or gas reactants). youtube.comchemistryworld.com Heterogeneous catalysts are often favored in industrial processes for their ease of separation and recycling. youtube.com

Silanes and their derivatives find applications in both domains. In homogeneous catalysis, soluble silicon compounds can act as reagents or catalyst components. Recently, methods have been developed for the catalytic introduction of sterically bulky alkoxysilyl groups onto C-H bonds using transition-metal-free conditions. nih.gov For example, the use of potassium tert-butoxide as a catalyst enables the silylation of C(sp²)–H and C(sp³)–H bonds with bulky alkoxysilyldiazenes, demonstrating a pathway to functionalized organo(alkoxy)silanes. nih.gov

In heterogeneous catalysis, organosilanes are crucial for modifying the surface of solid supports like silica. mdpi.com By covalently linking catalytically active molecules to a solid support via silane (B1218182) chemistry, one can create robust and recyclable catalysts that combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones. youtube.com For instance, silica-supported organocatalysts have been developed for asymmetric reactions, demonstrating the power of immobilizing active species on a solid matrix. mdpi.com The development of solid acid catalysts, such as hierarchical porous silica-alumina materials, for reactions like phenol (B47542) tert-butylation, also highlights the importance of solid-state materials in acid-catalyzed transformations. mdpi.com

Silicon-based Catalysts and Reagents in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantioenriched form, is critical for the production of pharmaceuticals and fine chemicals. nih.gov The development of silicon-stereogenic compounds—chiral molecules where the silicon atom is the stereocenter—is a growing field of interest. researchgate.net

The synthesis of these chiral silicon molecules often relies on the catalytic desymmetrization of prochiral silanes or enantioselective bond formation at the silicon center. researchgate.netresearchgate.net Copper-catalyzed systems have shown particular promise. For example, a Cu(I)/difluorphos catalytic system can achieve the enantioselective intramolecular coupling of [2-(hydroxymethyl)phenyl]silanes to form silicon-stereogenic benzoxasiloles. nih.gov The steric and electronic properties of the ligands attached to the copper center are crucial for achieving high enantioselectivity. nih.gov

Furthermore, axially chiral structures combined with silicon-containing groups are being explored in organocatalysis. nih.gov The rationale is that the defined three-dimensional structure of the catalyst can effectively control the approach of substrates, leading to highly stereoselective product formation through non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov

Table 2: Examples of Silicon in Asymmetric Catalysis

| Catalytic System / Reagent | Reaction Type | Role of Silicon / Bulky Group |

|---|---|---|

| Cu(I)/difluorphos | Intramolecular Si-O coupling | Formation of a silicon-stereogenic center. nih.gov |

| Rhodium / Chiral Monophosphine Ligand | [2+2+2] Cycloaddition | Synthesis of silicon-stereogenic bridged arylpyridinones. researchgate.net |

| Axially Chiral Styrene-based Organocatalyst | Cascade Michael/cyclization | A silyl substituent on the substrate allows for further synthetic transformations. nih.gov |

Emerging Methodologies Leveraging Steric Bulk for Chemical Innovation

The deliberate use of extreme steric hindrance is no longer just a tool for protection but a driving force for chemical innovation. The insights gained from using bulky silyl groups like tritert-butylsilyl are paving the way for new synthetic methodologies that exploit steric effects to achieve unprecedented levels of control.

Emerging trends include:

Conformation-Controlled Catalysis: Building on the principles observed in stereoselective glycosylation, chemists are designing catalyst systems where steric bulk is used to lock the catalyst or substrate into a single, highly reactive conformation, thereby enhancing selectivity. researchgate.netnih.gov

Frustrated Lewis Pairs (FLPs): While not directly involving tritert-butylsilane, the concept of using sterically bulky Lewis acids and bases that cannot form a classical adduct has revolutionized small molecule activation. The steric principles are analogous, showcasing how bulk can be used to create unique reactivity.

Catalytic C-H Functionalization with Bulky Groups: The ability to catalytically introduce extremely bulky groups, such as the tris-tert-butoxysilyl (Si(OtBu)₃) unit, onto C-H bonds opens up new avenues for late-stage functionalization of complex molecules. nih.gov This allows for the installation of sterically demanding groups in a single step, a process that would be difficult using traditional methods.

These methodologies underscore a paradigm shift where steric bulk is a key design element for achieving chemical innovation, enabling reactions with high precision and opening doors to novel molecular architectures. researchgate.netnih.govnih.gov

Future Research Trajectories and Open Questions

Development of Novel Synthetic Pathways for Highly Hindered Organosilicon Compounds

The synthesis of sterically congested molecules like tritert-butylsilane has historically been a significant challenge. The original synthesis of this compound was a notable achievement in itself. umich.eduacs.org However, future research is directed towards developing more efficient, versatile, and scalable synthetic routes, not only for this compound but for a broader range of highly hindered organosilicon compounds.

Current research often relies on the reaction of highly reactive organometallic reagents, such as tert-butyllithium (B1211817), with silicon halides like silicon tetrachloride. While effective, these reactions can be difficult to control. A key challenge is the stepwise and selective substitution of halide atoms on the silicon center, especially when creating highly substituted, sterically demanding products.

Future research trajectories in this area include:

Catalytic Approaches: Exploring transition metal-catalyzed C-H silylation could offer a more direct and atom-economical route to forming Si-C bonds. researchgate.net Developing catalysts that can operate effectively in a sterically crowded environment is a major goal.

Novel Silylating Agents: The design and synthesis of new silylating agents with tailored reactivity and steric profiles could provide more controlled access to hindered silanes.

Photoredox and Electrochemical Methods: Leveraging photoredox or electrochemical strategies may enable the formation of highly hindered Si-C bonds under milder conditions, potentially avoiding the use of highly reactive and sensitive organometallic reagents. researchgate.net The key to success lies in precisely activating the Si-H bond through mechanisms like chlorine radical-induced hydrogen atom transfer (HAT). researchgate.net

The development of such pathways is crucial as the utility of organosilicon compounds in fields like materials science and medicinal chemistry continues to expand. researchgate.net

In-depth Exploration of Mechanistic Details under Extreme Steric Constraint

The extreme steric hindrance in this compound forces significant distortions in its molecular geometry and influences its reactivity in profound ways. While the structure has been studied, many mechanistic questions remain open. umich.edu The steric repulsion between the bulky tert-butyl groups is a dominant factor, leading to unusual bond angles and lengths compared to less hindered silanes. umich.eduwikipedia.org

An early gas-phase electron diffraction study provided key structural parameters for this compound, revealing evidence of significant steric strain. umich.edu For instance, the H-Si-C angle is compressed, and the Si-C bond is elongated. umich.edu

| Structural Parameter | Experimental Value (Gas-Phase Electron Diffraction) |

| r(Si-C) Bond Length | 1.934 (± 0.006) Å |

| r(C-C) Bond Length | 1.548 (± 0.003) Å |

| ∠ H-Si-C Angle | 105.3° (± 1.3°) |

| (∠ Si-C-C) average Angle | 111.5° (± 0.5°) |

| tert-butyl torsion | 10° (± 3°) |

| Data sourced from an electron diffraction and molecular mechanics study. umich.edu |

Future research should focus on:

Reaction Dynamics: Investigating the dynamics of reactions involving this compound, such as nucleophilic substitution at the silicon center. The extreme steric shielding is expected to dramatically slow down S(N)2-type reactions. nih.govnih.gov Understanding how the steric bulk alters transition state geometries and energies is a fundamental question. nih.gov

Correlated Motion: Further exploring the correlated rotation of the tert-butyl groups. acs.org Understanding the energy barriers and pathways for this internal motion is key to a complete picture of the molecule's dynamic behavior.

Reactivity of the Si-H Bond: Probing the reactivity of the silicon-hydride bond in this compound. Its accessibility and reactivity towards radicals, hydrometallation, and other transformations in the face of such immense steric hindrance are not fully understood.

These investigations will provide crucial benchmarks for understanding how extreme steric pressure modulates fundamental chemical processes.

Expanded Applications in Material Science and Advanced Catalytic Systems

While this compound itself is primarily a subject of fundamental study, the principles learned from it can guide the design of new materials and catalysts. The steric bulk that makes it a scientific curiosity can be harnessed as a design element.

Material Science:

Precursors for Ceramics and Polymers: Highly branched organosilicon compounds, known as carbosilanes, can serve as precursors for silicon carbide ceramics. unt.edu The controlled synthesis of dendritic polymers with sterically demanding groups could lead to new materials with tailored properties. unt.edu

Surface Modification: The bulky nature of the tritert-butylsilyl group could be used to create highly robust and sterically shielded surfaces. Attaching such groups to silicon nanoparticles or other substrates could modify their electronic and optical properties and protect them from unwanted reactions. rsc.org

Advanced Catalytic Systems:

Sterically Hindered Ligands: The design of sterically demanding ligands is a cornerstone of modern catalyst development, allowing for control over the selectivity of chemical reactions. numberanalytics.com While this compound is not a ligand itself, analogous phosphine (B1218219) or amine ligands incorporating the tritert-butylsilylmethyl group could create unique catalytic pockets.

Catalyst Supports: Silsesquioxanes derived from the hydrolysis of related bulky chlorosilanes can act as supports for metal complexes, creating active heterogeneous catalysts. Research into using this compound derivatives to form novel, highly porous, and sterically defined catalyst supports is a promising avenue. This could lead to catalysts for a range of transformations, including epoxidation reactions.

Theoretical Advancements in Predicting Steric and Electronic Influence in Silicon Chemistry

The extreme structure of this compound presents a stringent test for theoretical and computational chemistry methods. umich.edu Accurately modeling such a sterically strained system is a significant challenge and a driver for developing more robust theoretical frameworks.

Molecular mechanics and quantum chemical calculations have been employed to study this compound and related systems. umich.eduresearchgate.net These studies have shown that accurately predicting the geometry and strain energy requires carefully parameterized force fields and high-level quantum calculations. umich.edu

Future theoretical research should aim to:

Develop Improved Force Fields: Create more accurate molecular mechanics force fields specifically designed for highly congested organosilicon compounds. This would enable more reliable predictions of structure and dynamics for large systems where quantum mechanical calculations are computationally expensive. umich.educapes.gov.br

Refine Density Functional Theory (DFT) Approaches: Continue to refine DFT methods to better capture the subtle interplay of steric repulsion and electronic effects in these systems. acs.org This includes developing functionals that can accurately describe the non-covalent interactions that are critical in sterically crowded molecules.

Quantify Steric Effects: Develop and apply new theoretical tools to quantify steric effects. Methods that can partition the energy of a molecule into electronic and steric components provide invaluable insight. nih.govresearchgate.net Concepts like a "steric potential" or "steric charge" could be applied to provide a more nuanced understanding of reactivity in hindered systems. researchgate.net

By pushing the boundaries of computational chemistry, the study of this compound can lead to more predictive models for a wide range of chemical systems where steric and electronic effects are in delicate balance. nih.govacs.org

Q & A

Q. How can contradictory data on Tritert-butylsilane’s stability under acidic versus basic conditions be resolved?

- Methodological Guidance : Design controlled experiments using standardized buffers (pH 1–14) and monitor Si-H degradation via -NMR. Replicate studies with inert atmosphere controls to isolate environmental effects. Cross-reference findings with computational models (DFT) to assess thermodynamic stability .

Q. What strategies optimize this compound’s use in multi-step syntheses with competing functional groups?

- Methodological Guidance : Employ orthogonal protection (e.g., TBS for alcohols, this compound for amines). Test sequential deprotection using kinetic studies (NMR monitoring) and optimize reaction order. Document steric effects via X-ray crystallography of intermediates .

Q. How can mechanistic studies elucidate this compound’s role in radical-mediated reactions?

- Methodological Guidance : Use radical traps (TEMPO) and EPR spectroscopy to detect transient species. Compare reaction outcomes under UV light vs. thermal initiation. Validate proposed mechanisms with isotopic labeling (e.g., -silane) and kinetic isotope effects .

Literature and Data Management

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications?

- Methodological Guidance : Use SciFinder to search reactions (e.g., "this compound AND reduction") and filter by publication type (peer-reviewed journals). Leverage Research Rabbit to map citation networks and identify seminal papers. Maintain a structured database with categories like "synthesis," "mechanism," and "applications" .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

Q. How should researchers address gaps or inconsistencies in existing this compound data?

- Methodological Guidance : Conduct meta-analyses of published datasets to identify outliers. Replicate key experiments (e.g., hydrolysis rates) with updated instrumentation. Publish null results to clarify ambiguities and propose standardized testing protocols .

Experimental Design and Validation

Q. What controls are essential when testing this compound’s reactivity in novel reactions?

Q. How can computational modeling complement experimental studies of this compound’s properties?

- Methodological Guidance : Perform DFT calculations (Gaussian, ORCA) to predict Si-H bond dissociation energies and reaction pathways. Compare with experimental kinetic data to refine models. Use molecular dynamics simulations to assess steric effects in solution-phase reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.